molecular formula C10H12O2 B6253612 2-(1-methoxycyclopropyl)phenol CAS No. 36638-14-9

2-(1-methoxycyclopropyl)phenol

Cat. No.: B6253612
CAS No.: 36638-14-9
M. Wt: 164.20 g/mol
InChI Key: WHGZWEMNHKMNKZ-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopropyl)phenol is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields of research and industry. This compound features a phenol group substituted with a methoxycyclopropyl moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methoxycyclopropyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification .

Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves nucleophilic aromatic substitution reactions. These reactions typically require the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxycyclopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro, halo, and sulfo derivatives of phenol.

Mechanism of Action

The mechanism of action of 2-(1-methoxycyclopropyl)phenol involves its interaction with various molecular targets and pathways:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(1-methoxycyclopropyl)phenol can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "Phenol", "1-Methoxycyclopropane", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with sodium hydroxide to form sodium phenoxide.", "Step 2: 1-Methoxycyclopropane is reacted with hydrochloric acid to form 1-chloro-1-methoxycyclopropane.", "Step 3: Sodium phenoxide is added to 1-chloro-1-methoxycyclopropane to form 2-(1-methoxycyclopropyl)phenol.", "Step 4: The reaction mixture is then washed with water, dried over sodium sulfate, and filtered.", "Step 5: The filtrate is then washed with sodium bicarbonate solution and dried over magnesium sulfate.", "Step 6: Ethyl acetate is added to the dried filtrate and the mixture is stirred for several minutes.", "Step 7: The organic layer is separated and washed with water and dried over magnesium sulfate.", "Step 8: The solvent is then removed under reduced pressure to obtain the final product, 2-(1-methoxycyclopropyl)phenol." ] }

CAS No.

36638-14-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(1-methoxycyclopropyl)phenol

InChI

InChI=1S/C10H12O2/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3

InChI Key

WHGZWEMNHKMNKZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=CC=CC=C2O

Purity

95

Origin of Product

United States

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